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Compound of Interest

Compound Name: Bis-NH2-PEG2

Cat. No.: B1664900

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a homobifunctional crosslinker
that has garnered significant attention in biomedical research. Its structure, featuring a two-unit
polyethylene glycol (PEG) chain flanked by primary amine groups, imparts a unique
combination of hydrophilicity, biocompatibility, and reactive functionality. This technical guide
provides a comprehensive overview of the core applications of Bis-NH2-PEG2, with a focus on
its role in bioconjugation, nanoparticle functionalization, hydrogel formation, and as a linker in
Proteolysis Targeting Chimeras (PROTACS).

Core Properties of Bis-NH2-PEG2

A foundational understanding of the physicochemical properties of Bis-NH2-PEG2 is essential
for its effective application. These properties are summarized in the table below.
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Property Value Reference

1,8-Diamino-3,6-dioxaoctane,
Synonyms 1,2-Bis(2-aminoethoxy)ethane,  [1][2]
PROTAC Linker 19

CAS Number 929-59-9 [1][2]
Molecular Formula C6H16N202 [11[2]
Molecular Weight 148.20 g/mol [2]

Colorless to light yellow liquid
Appearance _ [2][3]
or solid powder

- Soluble in water, DMSO, DMF,
Solubility _ [11[2]
and most organic solvents

Purity Typically 295% [1]

N -20°C, desiccated, and
Storage Conditions ) [2]
protected from light

Applications in Research

The versatility of Bis-NH2-PEG2 stems from its two primary amine groups, which can readily
react with various functional groups to form stable covalent bonds. This reactivity is harnessed
in a multitude of research applications.

Bioconjugation and Surface Modification

The primary amines of Bis-NH2-PEG2 serve as reactive handles for conjugation to proteins,
peptides, and other biomolecules. This process, often referred to as PEGylation, can enhance
the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[4] The short
PEGZ2 chain helps to reduce non-specific binding of charged molecules to modified surfaces.[5]

Experimental Protocol: General Amide Coupling to a Carboxylated Surface

This protocol describes the covalent attachment of Bis-NH2-PEG2 to a surface presenting
carboxylic acid groups, a common strategy for functionalizing nanoparticles or sensor surfaces.
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Materials:

Bis-NH2-PEG2

o Carboxylated substrate (e.g., nanopatrticles, beads)

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-Hydroxysuccinimide (NHS) or Sulfo-NHS

o Activation Buffer: 0.1 M MES, pH 4.5-6.0

e Coupling Buffer: PBS, pH 7.2-7.5

e Quenching solution (e.g., hydroxylamine, Tris buffer)

e Anhydrous DMSO or DMF

Procedure:

e Prepare a stock solution of Bis-NH2-PEG2: Dissolve Bis-NH2-PEG2 in anhydrous DMSO or
DMF to a desired concentration (e.g., 10 mg/mL).

o Activate the carboxylated surface:

o Suspend the carboxylated substrate in Activation Buffer.

o Add EDC and NHS (or Sulfo-NHS) to the suspension. A typical molar ratio is a 2-5 fold
excess of EDC/NHS over the available carboxyl groups.

o Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction forms a
reactive NHS ester intermediate.

e Conjugate Bis-NH2-PEG2:

o Wash the activated substrate with Coupling Buffer to remove excess EDC and NHS.

o Immediately resuspend the activated substrate in Coupling Buffer.
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o Add the Bis-NH2-PEG2 stock solution to the activated substrate suspension. The molar
ratio of Bis-NH2-PEG2 to the substrate will depend on the desired surface density and
should be optimized empirically.

o Incubate for 2-4 hours at room temperature with gentle mixing.

e Quench the reaction: Add the quenching solution to the reaction mixture and incubate for 15-
30 minutes to deactivate any unreacted NHS esters.

o Wash the functionalized substrate: Centrifuge the substrate and wash it multiple times with
PBS to remove unreacted Bis-NH2-PEG2 and byproducts.

Workflow for Surface Functionalization

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Activation Step

Carboxylated Surface
(-COOH)

dd

EDC/NHS in
Activation Buffer (pH 4.5-6.0)

Forms

NHS-Ester Activated Surface

Reacts with

Conjugation Step
Bis-NH2-PEG2 in
Coupling Buffer (pH 7.2-7.5)

Forms|stable amide bond

Amine-Functionalized Surface
(-NH-PEG2-NH2)

Quench unreacted sites

Quenching|& Washing
Quenching Buffer
(e.g., Tris, Hydroxylamine)
Wash with PBS

Gurified Functionalized Surfaca

Click to download full resolution via product page

Workflow for surface functionalization with Bis-NH2-PEG2.
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Nanoparticle Functionalization

Bis-NH2-PEG2 is employed to modify the surface of various nanoparticles, including gold
nanoparticles and quantum dots. This PEGylation strategy is crucial for improving the colloidal
stability of nanopatrticles in biological fluids, reducing their uptake by the reticuloendothelial
system, and providing reactive handles for further bioconjugation of targeting ligands or
therapeutic agents.[6]

Quantitative Data on Nanoparticle Functionalization

The density of PEG chains on the surface of nanopatrticles is a critical parameter that
influences their biological behavior. While specific data for Bis-NH2-PEG2 is not readily
available in a comparative table format, studies on amine-terminated PEGs on gold
nanostructures have shown that the coverage density is dependent on the length of the PEG
chain and the initial capping ligand of the nanoparticle.[7] Generally, shorter PEG chains like
Bis-NH2-PEG2 can achieve a higher surface density compared to longer PEG chains.

. . L Coverage
Nanoparticle Capping . Quantification .
. PEG Ligand Density
Type Ligand Method .
(Chains/nm?)
Inversely
Gold ) HS-PEG-NH2 Fluorescence- ]
) Citrate . correlated with
Nanoparticles (various MW) based assays MW
HS-PEG-NH2 Fluorescence- Lower than
Gold Nanocages  PVP . )
(various MW) based assays citrate-capped
Significantly
HS-PEG-NH2 Fluorescence-
Gold Nanorods CTAB lower than

(various MW)

based assays

citrate-capped

This table is illustrative of general trends in PEGylation of gold nanoparticles and is not specific
to Bis-NH2-PEG2.

Hydrogel Formation
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As a diamino-crosslinker, Bis-NH2-PEG2 can react with polymers containing amine-reactive
functional groups (e.g., NHS esters, aldehydes) to form hydrogels.[8] These hydrogels are
highly hydrated, biocompatible, and can be designed to be biodegradable, making them
excellent candidates for drug delivery, tissue engineering, and 3D cell culture.[9][10] The
mechanical properties and degradation kinetics of the hydrogel can be tuned by varying the
concentration of Bis-NH2-PEG2 and the properties of the polymer backbone.

Experimental Protocol: PEG-Gelatin Hydrogel Formation

This protocol describes the formation of a hybrid hydrogel using a 4-arm-PEG with succinimidyl
glutarate (SG) end groups and gelatin, where Bis-NH2-PEG2 could be used as an alternative
or additional crosslinker to gelatin.

Materials:

4-arm-PEG-SG

Gelatin (or another amine-containing polymer)

Bis-NH2-PEG2 (as a crosslinker)

Phosphate-buffered saline (PBS), pH 7.4

Drug to be encapsulated (optional)

Procedure:

e Prepare polymer solutions:

o Dissolve 4-arm-PEG-SG in cold PBS to the desired concentration.

o Dissolve gelatin and/or Bis-NH2-PEG2 in PBS. If a drug is to be encapsulated, it can be
added to this solution.

e Form the hydrogel:

o Mix the 4-arm-PEG-SG solution and the gelatin/Bis-NH2-PEG2 solution in a 1:1 volume
ratio.
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o The crosslinking reaction will begin immediately, forming the hydrogel. The gelation time
will depend on the concentration and reactivity of the components.

o Characterize the hydrogel:

o The swelling ratio, degradation rate, and drug release profile can be characterized by
incubating the hydrogel in PBS at 37°C.[11]

PROTAC Linker

One of the most prominent applications of Bis-NH2-PEG2 is as a linker in the synthesis of
PROTACSs.[3][12][13] PROTACSs are heterobifunctional molecules that recruit a target protein to
an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target
protein by the proteasome.[2] The linker plays a critical role in the efficacy of a PROTAC, as its
length and composition determine the spatial orientation of the target protein and the E3 ligase
in the ternary complex. Bis-NH2-PEG2 provides a short, hydrophilic linker that can be readily
incorporated into PROTAC synthesis.[14]

Signaling Pathway: KRAS Degradation

PROTACSs are being actively developed to target oncogenic proteins like KRAS. APROTAC
designed to degrade KRASG12C would involve a warhead that binds to KRASG12C, a linker
such as one derived from Bis-NH2-PEGZ2, and a ligand for an E3 ligase like VHL or Cereblon.
The formation of the KRASG12C-PROTAC-E3 ligase ternary complex leads to the
ubiquitination and degradation of KRASG12C, thereby inhibiting downstream signaling
pathways like the MAPK pathway, which is crucial for cancer cell proliferation.[15][16][17]
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PROTAC-mediated degradation of KRASG12C and its effect on the MAPK pathway.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using a homobifunctional
linker like Bis-NH2-PEG2, where one amine is first reacted, and the second is then coupled to
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the other ligand.

Materials:

e Bis-NH2-PEG2

e Ligand 1 (with a reactive group for amines, e.g., an NHS ester)

e Ligand 2 (with a reactive group for amines, e.g., an NHS ester)

e Anhydrous DMF or DMSO

» Diisopropylethylamine (DIPEA)

 Purification supplies (e.g., HPLC)

Procedure:

¢ Mono-functionalization of the linker:

o Dissolve Ligand 1 in anhydrous DMF.

o Add a large excess of Bis-NH2-PEG2 (e.g., 10-20 equivalents) to the solution to favor the
formation of the mono-substituted product.

o Add DIPEA as a base and stir the reaction at room temperature.

o Monitor the reaction by LC-MS.

o Purify the mono-substituted linker-ligand conjugate using HPLC.

e Coupling to the second ligand:

o Dissolve the purified mono-substituted conjugate in anhydrous DMF.

o Add Ligand 2 (typically in a slight excess, e.g., 1.2-1.5 equivalents).

o Add DIPEA and stir the reaction at room temperature.
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o Monitor the reaction by LC-MS until the starting material is consumed.
o Purify the final PROTAC product using HPLC.

o Confirm the structure and purity using LC-MS and NMR.

Conclusion

Bis-NH2-PEG2 is a valuable and versatile tool in the arsenal of researchers in drug
development and materials science. Its well-defined structure, hydrophilicity, and bifunctional
nature enable a wide range of applications, from enhancing the properties of biomolecules and
nanoparticles to forming advanced materials like hydrogels and serving as a critical component
in targeted protein degradation strategies. The experimental protocols and conceptual
workflows provided in this guide offer a starting point for harnessing the potential of Bis-NH2-
PEG2 in innovative research endeavors. As the fields of bioconjugation and targeted
therapeutics continue to evolve, the utility of such well-defined linkers is set to expand even
further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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